Vps34-IN-3 -

Vps34-IN-3

Catalog Number: EVT-10959670
CAS Number:
Molecular Formula: C14H20N4O2
Molecular Weight: 276.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Vps34-IN-3 is a compound that acts as an inhibitor of the class III phosphatidylinositol 3-kinase known as Vps34. This enzyme is crucial in various cellular processes, particularly in autophagy, endosomal sorting, and membrane trafficking. The compound's relevance stems from its potential therapeutic applications, particularly in diseases linked to autophagy dysregulation.

Source and Classification

Vps34-IN-3 is classified as a small molecule inhibitor targeting the lipid kinase activity of Vps34. It has been studied primarily in the context of mammalian cell biology and its effects on autophagy and other cellular processes. The compound is derived from medicinal chemistry efforts aimed at modulating the activity of phosphatidylinositol 3-kinases, specifically those involved in lipid signaling pathways that regulate cellular homeostasis and stress responses .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vps34-IN-3 typically involves multi-step organic synthesis techniques, starting from commercially available precursors. The process may include:

  1. Formation of Key Intermediates: Utilizing reactions such as alkylation or acylation to build the core structure.
  2. Functional Group Modifications: Introducing various functional groups that enhance the compound's potency and selectivity towards Vps34.
  3. Final Purification: Employing chromatographic techniques to isolate and purify the final product.

The detailed synthetic route may vary depending on the specific analogs being developed, but it generally emphasizes achieving high purity and yield to ensure biological efficacy .

Molecular Structure Analysis

Structure and Data

Vps34-IN-3 features a unique molecular structure characterized by specific functional groups that interact with the active site of Vps34. While exact structural data may not be publicly available due to proprietary information, it is known that the compound's design incorporates elements that mimic natural substrates of Vps34, allowing for effective inhibition.

Key structural features often include:

  • Aromatic Rings: Contributing to hydrophobic interactions.
  • Polar Functional Groups: Enhancing solubility and binding affinity.
  • Chiral Centers: Potentially affecting pharmacodynamics and pharmacokinetics.

Molecular modeling studies are typically employed to predict the binding interactions between Vps34-IN-3 and its target .

Chemical Reactions Analysis

Reactions and Technical Details

Vps34-IN-3 primarily functions through competitive inhibition of the Vps34 enzyme, disrupting its ability to phosphorylate phosphatidylinositol at the 3-position. This inhibition affects downstream signaling pathways involved in autophagy and endosomal trafficking.

The compound's mechanism can be summarized as follows:

  1. Binding to Active Site: Vps34-IN-3 competes with phosphatidylinositol for binding to Vps34.
  2. Inhibition of Phosphorylation: By occupying the active site, it prevents the conversion of phosphatidylinositol into phosphatidylinositol 3-phosphate (PI3P).
  3. Impact on Cellular Processes: The inhibition leads to reduced autophagosome formation and impaired cellular responses to stress .
Mechanism of Action

Process and Data

The mechanism by which Vps34-IN-3 exerts its effects revolves around its ability to interfere with PI3P production:

  1. Disruption of Autophagy: By inhibiting Vps34, Vps34-IN-3 reduces PI3P levels, which are critical for autophagosome formation.
  2. Altered Membrane Trafficking: The compound affects endosomal sorting processes, leading to accumulation of substrates that would typically be degraded via autophagy.
  3. Cellular Stress Response Modulation: Inhibition can lead to altered responses in conditions such as nutrient deprivation or oxidative stress .

Data from experimental studies indicate that cells treated with Vps34-IN-3 show significant alterations in autophagic flux and endosomal dynamics, confirming its role as a potent inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

Vps34-IN-3 is typically characterized by:

  • Molecular Weight: Generally falls within a range suitable for small molecules (~300-500 Da).
  • Solubility: Often formulated for optimal solubility in biological buffers for in vitro studies.

Chemical Properties

Key chemical properties include:

  • Stability: Stability under physiological conditions is crucial for its effectiveness as an inhibitor.
  • Reactivity: The compound should exhibit selective reactivity towards Vps34 without significant off-target effects.

Comprehensive characterization through techniques like NMR spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) confirms these properties .

Applications

Scientific Uses

Vps34-IN-3 has several important applications in scientific research:

  1. Autophagy Research: As a tool for studying autophagic processes and their regulation.
  2. Disease Models: Investigating the role of autophagy in diseases such as cancer, neurodegeneration, and metabolic disorders.
  3. Therapeutic Development: Potentially serving as a lead compound for developing new therapies targeting autophagy-related pathways .
Molecular Classification and Biochemical Specificity of Vps34 as a Therapeutic Target

Taxonomic Distinction: Phosphatidylinositol 3-Kinase vs. Phosphoinositide Kinase Family Membership

Vps34 (Vacuolar Protein Sorting 34), also designated Phosphatidylinositol 3-Kinase Catalytic Subunit Type 3 (PIK3C3), represents the sole member of the Class III Phosphatidylinositol 3-Kinase (PI3K) family. This classification distinguishes it fundamentally from Class I (subdivided into IA and IB) and Class II PI3Ks, which exhibit divergent domain architectures, substrate preferences, and cellular functions [1] [5] [6]. Unlike Class I PI3Ks (which phosphorylate Phosphatidylinositol 4,5-bisphosphate [PtdIns(4,5)P₂] to generate PtdIns(3,4,5)P₃) or Class II PI3Ks (primarily utilizing Phosphatidylinositol [PtdIns] and Phosphatidylinositol 4-phosphate [PtdIns4P]), Vps34 exclusively utilizes PtdIns as its physiological lipid substrate [1] [5] [9]. Structurally, Vps34 possesses a simpler three-domain organization comprising an N-terminal C2 domain, a central helical domain, and a C-terminal kinase domain. This contrasts with the more complex domain architectures of Class I and II PI3Ks, which include adaptor-binding domains and extended C-terminal regions absent in Vps34 [1] [6].

Table 1: Classification of Phosphoinositide 3-Kinases (PI3Ks)

ClassCatalytic Subunits (Human)Regulatory SubunitsPrimary Substrate(s)Primary Product(s)Key Cellular Functions
Ip110α, p110β, p110δ, p110γ (PIK3CA/B/C/D)p85-type (IA), p87/p101 (IB)PtdIns(4,5)P₂PtdIns(3,4,5)P₃Growth factor signaling, cell proliferation, metabolism
IIPI3K-C2α, PI3K-C2β, PI3K-C2γ (PIK3C2A/B/C)None identifiedPtdIns, PtdIns4PPtdIns3P, PtdIns(3,4)P₂Endocytosis, membrane trafficking
IIIVps34 (PIK3C3)Vps15, Beclin 1, ATG14L or UVRAGPtdInsPtdIns3PAutophagy, endosomal sorting, vesicular trafficking

Substrate Selectivity: Exclusive Phosphorylation of Phosphatidylinositol at the D3 Position

Vps34 exhibits stringent substrate specificity, catalyzing phosphorylation solely at the 3-hydroxy (D3) position of the inositol ring of Phosphatidylinositol (PtdIns). This reaction requires the presence of the membrane-bound complex partner Vps15, a regulatory serine/threonine kinase essential for Vps34's membrane association and catalytic activity [1] [5] [9]. Biochemical analyses confirm that Vps34 cannot utilize other phosphoinositide substrates, such as PtdIns4P or PtdIns(4,5)P₂, underscoring its unique position within the phosphoinositide kinase hierarchy [1] [5]. The molecular basis for this selectivity resides within the architecture of Vps34's kinase domain, particularly its activation loop and catalytic pocket, which are sterically and electrostatically optimized for binding PtdIns [5]. Mutagenesis studies demonstrate that substitutions within critical motifs (e.g., the DFG motif at the kinase domain's active site) abolish lipid kinase activity without disrupting complex assembly, highlighting the exquisite specificity of the catalytic mechanism [5] [10].

Catalytic Product Specificity: Generation of Phosphatidylinositol-3-Phosphate (PtdIns(3)P)

The exclusive catalytic product of Vps34 activity is Phosphatidylinositol-3-Phosphate (PtdIns(3)P). This monophosphorylated lipid serves as a master spatial regulator on intracellular membranes, functioning primarily as a docking site for effector proteins containing specific PtdIns(3)P-binding domains [1] [3] [5]. Key effectors include:

  • FYVE domain-containing proteins (e.g., EEA1, Hrs): Mediate endosomal fusion and maturation.
  • PX domain-containing proteins (e.g., sorting nexins - SNX1, SNX2): Facilitate endosomal sorting and retromer function.
  • PROPPINs (β-propeller proteins with polybasic regions; e.g., Atg18/WIPI1-4): Essential for autophagosome formation and expansion by recruiting downstream autophagy machinery [1] [5] [9].

PtdIns(3)P generation occurs on distinct membranous compartments depending on the specific Vps34 complex involved. Complex I (Vps34-Vps15-Beclin 1-ATG14L) produces PtdIns(3)P primarily on the phagophore assembly site (PAS) and endoplasmic reticulum (ER) subdomains to initiate autophagy. In contrast, Complex II (Vps34-Vps15-Beclin 1-UVRAG) generates PtdIns(3)P predominantly on early endosomes to regulate endosomal sorting and maturation [1] [5]. The localized production of PtdIns(3)P by these distinct complexes enables independent regulation of autophagy and endocytic trafficking pathways [1] [5].

Table 2: Major Effector Domains Recognizing Vps34-Generated PtdIns(3)P

Effector DomainRepresentative ProteinsBiological Function of PtdIns(3)P InteractionAssociated Vps34 Complex
FYVEEEA1, Hrs, SARA, FYVE-CENTEndosomal tethering/fusion, receptor sorting, signal transductionPrimarily Complex II
PXSNX1, SNX2, SNX3, p40ᵖʰᵒˣEndosomal cargo sorting, retromer function, membrane traffickingPrimarily Complex II
FRRG (PROPPINs)WIPI1, WIPI2, Atg18, Atg21Phagophore expansion, autophagosome formation, regulation of Atg9 traffickingPrimarily Complex I
C2Rabphilin-3ASynaptic vesicle trafficking (context-dependent)Not specified

Evolutionary Conservation: Primordial Phosphatidylinositol 3-Kinase Homolog in Eukaryotic Systems

Vps34 is the evolutionarily ancestral phosphatidylinositol 3-kinase, predating the emergence of Class I and Class II PI3Ks. Phylogenetic analyses confirm its presence in the Last Eukaryotic Common Ancestor (LECA), with highly conserved orthologs identified across all major eukaryotic supergroups, including Opisthokonta (animals, fungi), Amoebozoa, Archaeplastida (plants), SAR (Stramenopiles, Alveolata, Rhizaria), and Excavata [6]. This universal conservation underscores PtdIns(3)P signaling's fundamental role in core eukaryotic cell biology. While metazoans possess multiple Class I and II PI3Ks, yeast (e.g., Saccharomyces cerevisiae) genomes encode only Vps34 (Vps34p) and its regulatory partner Vps15 (Vps15p), highlighting the indispensable nature of this pathway [6] [8]. The core heterotetrameric architecture of Vps34 complexes is also conserved. Yeast Complex I (Vps34p-Vps15p-Vps30p-Atg14p) and Complex II (Vps34p-Vps15p-Vps30p-Vps38p) mirror mammalian Complex I (Vps34-Vps15-Beclin 1-ATG14L) and Complex II (Vps34-Vps15-Beclin 1-UVRAG) in composition and function, governing autophagy and endocytic sorting, respectively [1] [5] [6].

Functional conservation extends beyond structure. Yeast vps34Δ mutants exhibit defects in vacuolar protein sorting (Vps phenotype) and autophagy, phenocopying impairments observed in mammalian cells upon Vps34 inhibition or deletion [1] [6] [8]. Similarly, the role of Vps34-generated PtdIns(3)P in recruiting FYVE/PX/PROPPIN effectors is conserved from yeast to humans [1] [5] [9]. While lineage-specific gene duplications occurred (e.g., multiple BECN1 paralogs in some plants), the catalytic Vps34 subunit itself remained largely as a single-copy gene throughout eukaryotic evolution, further emphasizing its non-redundant core function [6].

Table 3: Evolutionary Conservation of Vps34 and Key Complex Components

Eukaryotic GroupOrganismVps34 OrthologVps15 OrthologBeclin 1/Vps30 OrthologATG14 OrthologUVRAG/Vps38 Ortholog
Opisthokonta (Metazoa)Homo sapiens (Human)PIK3C3PIK3R4BECN1ATG14/BarkorUVRAG
Opisthokonta (Fungi)Saccharomyces cerevisiae (Yeast)Vps34pVps15pVps30pAtg14pVps38p
AmoebozoaDictyostelium discoideumPikCPikRBecAAtgLUVRB
ArchaeplastidaArabidopsis thaliana (Plant)VPS34-1, VPS34-2VPS15ATG6ATG14UVRAG-like
AlveolataTetrahymena thermophilaVPS34VPS15ATG6ATG14VPS38
ExcavataTrypanosoma bruceiTbVPS34TbVPS15TbATG6AbsentTbVPS38

The profound evolutionary conservation of Vps34, its complex partners, and its lipid product PtdIns(3)P validates its status as the primordial PI3K and a cornerstone of eukaryotic membrane trafficking regulation. This deep homology makes Vps34 an attractive target for pharmacological intervention, as inhibitors like Vps34-IN-3 can leverage conserved structural features across diverse biological contexts [5] [6] [8].

Properties

Product Name

Vps34-IN-3

IUPAC Name

(2R,6S)-11-[(3R)-3-methylmorpholin-4-yl]-1,7,12-triazatricyclo[7.3.0.02,6]dodeca-9,11-dien-8-one

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

InChI

InChI=1S/C14H20N4O2/c1-9-8-20-6-5-17(9)13-7-12-14(19)15-10-3-2-4-11(10)18(12)16-13/h7,9-11H,2-6,8H2,1H3,(H,15,19)/t9-,10+,11-/m1/s1

InChI Key

LQBRZKIUSVUXJP-OUAUKWLOSA-N

Canonical SMILES

CC1COCCN1C2=NN3C4CCCC4NC(=O)C3=C2

Isomeric SMILES

C[C@@H]1COCCN1C2=NN3[C@@H]4CCC[C@@H]4NC(=O)C3=C2

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